molecular formula C9H10Cl2O2 B6261215 3-(3,4-dichlorophenoxy)propan-1-ol CAS No. 81785-47-9

3-(3,4-dichlorophenoxy)propan-1-ol

Cat. No.: B6261215
CAS No.: 81785-47-9
M. Wt: 221.1
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Description

3-(3,4-dichlorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol . It is characterized by the presence of a dichlorophenoxy group attached to a propanol backbone. This compound is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenoxy)propan-1-ol typically involves the reaction of 3,4-dichlorophenol with epichlorohydrin under basic conditions to form the corresponding glycidyl ether. This intermediate is then subjected to hydrolysis to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-dichlorophenoxy)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dichlorophenoxy)propan-2-ol
  • 3-(3,4-dichlorophenoxy)propan-1-amine
  • 3-(3,4-dichlorophenoxy)propan-1-thiol

Uniqueness

3-(3,4-dichlorophenoxy)propan-1-ol is unique due to its specific structural features, such as the presence of a hydroxyl group and dichlorophenoxy moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

81785-47-9

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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